An In-Depth Technical Guide to 5-Fluoro-2-benzothiophene: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-2-benzothiophene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-benzothiophene, a fluorinated derivative of the benzothiophene scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzothiophene core profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 5-Fluoro-2-benzothiophene, including its fundamental properties, synthesis methodologies, spectroscopic characterization, and its burgeoning role as a key building block in the development of novel therapeutic agents.
Core Compound Identification and Properties
Chemical Identity:
| Property | Value | Source |
| Chemical Name | 5-Fluoro-1-benzothiophene | N/A |
| Synonyms | 5-Fluorobenzo[b]thiophene | N/A |
| CAS Number | 70060-12-7 | [1] |
| Molecular Formula | C₈H₅FS | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
Physicochemical Properties:
The fluorine substituent at the 5-position significantly impacts the electronic and physical properties of the benzothiophene ring system. Fluorine's high electronegativity can alter the electron density distribution, influencing the molecule's reactivity and intermolecular interactions. This often translates to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[2]
Synthesis and Elucidation of Structure
The synthesis of 5-Fluorobenzo[b]thiophene can be approached through several strategic routes, primarily involving the construction of the fused thiophene ring onto a pre-fluorinated benzene derivative.
Synthetic Pathway from 4-Fluorothiophenol
A common and effective method for synthesizing substituted benzothiophenes involves the cyclization of a substituted thiophenol with an appropriate two-carbon synthon. For 5-Fluorobenzo[b]thiophene, the logical precursor is 4-fluorothiophenol.
A plausible synthetic route, adapted from general benzothiophene synthesis methodologies, is the reaction of 4-fluorothiophenol with a suitable electrophile, such as 2,2-dimethoxyacetaldehyde, followed by acid-catalyzed cyclization. This approach is analogous to the synthesis of 5-carboxybenzo[b]thiophene from p-bromothiophenol.[3]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 5-Fluorobenzo[b]thiophene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) to the adjacent protons, particularly H-4 and H-6. Based on data for diethyl 5-fluorobenzo[b]thiophene-2,3-dicarboxylate, the aromatic protons are expected to resonate in the range of δ 7.2-7.8 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon directly bonded to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atom.[4]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹). A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of 5-Fluorobenzo[b]thiophene. The fragmentation pattern will be characteristic of the benzothiophene ring system.
Chemical Reactivity and Functionalization
The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions. The fluorine atom at the 5-position acts as a deactivating group and a meta-director in electrophilic aromatic substitution on the benzene ring. However, the thiophene ring is generally more reactive towards electrophiles than the benzene ring.
Lithiation and Subsequent Functionalization
Directed ortho-metalation is a powerful tool for the functionalization of aromatic compounds. For 5-Fluorobenzo[b]thiophene, lithiation is expected to occur preferentially at the C-2 position of the thiophene ring due to the acidity of this proton. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Experimental Protocol: General Procedure for Lithiation of a Thiophene Derivative
This protocol is a general guideline and should be adapted and optimized for 5-Fluorobenzo[b]thiophene.
Materials:
-
5-Fluorobenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Addition of Reactant and Solvent: Under a positive flow of inert gas, add 5-Fluorobenzo[b]thiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to equilibrate the temperature.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the 5-Fluorobenzo[b]thiophene core can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires prior halogenation of the benzothiophene ring, for instance, at the 2-position to yield 2-bromo-5-fluorobenzo[b]thiophene. This bromo-derivative can then be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-thiophene Derivative
This protocol provides a general framework for the Suzuki coupling of a 2-bromo-5-fluorobenzothiophene derivative.
Materials:
-
2-Bromo-5-fluorobenzo[b]thiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-fluorobenzo[b]thiophene (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask under the inert atmosphere. Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The introduction of a fluorine atom can further enhance these properties.
Potential Therapeutic Areas:
-
Anticancer Agents: 5-Hydroxybenzothiophene derivatives have been investigated as multi-kinase inhibitors with potential anti-cancer activity.[1] The 5-fluoro analogue could offer improved pharmacokinetic properties.
-
Antimicrobial Agents: Benzothiophene acylhydrazones, including fluorinated derivatives, have shown promise as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus.[7]
-
Neurodegenerative Diseases: The benzothiazole scaffold, structurally related to benzothiophene, is found in drugs for neurodegenerative diseases.[8][9] The unique properties of 5-Fluorobenzo[b]thiophene make it an attractive starting point for the development of novel central nervous system (CNS) active compounds.
Drug Development Workflow:
Caption: A generalized workflow for drug discovery utilizing the 5-Fluorobenzo[b]thiophene scaffold.
Conclusion
5-Fluoro-2-benzothiophene is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique physicochemical properties, imparted by the fluorine substituent, make it an attractive scaffold for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The synthetic methodologies and functionalization protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising heterocyclic compound. Further investigation into the biological activities of a diverse range of 5-Fluorobenzo[b]thiophene derivatives is warranted and is expected to yield exciting new discoveries in the field of medicinal chemistry.
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